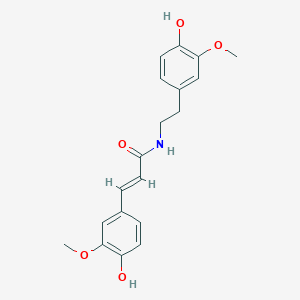

N-trans-feruloylmethoxytyramine

Vue d'ensemble

Description

Synthesis Analysis

N-trans-feruloyltyramine amide is synthesized from 4-hydroxy-3-methoxycinnamic acid and tyramine hydrochloride in a one-step reaction catalyzed by immobilized lipase, Lipozyme TL IM. This process achieves a high yield of 93.5% under optimized conditions of a molar ratio of cinnamic acid:tyramine HCl 6:1 at 40°C over 48 hours. Further optimization using response surface methodology (RSM) confirmed the best conditions for synthesis, highlighting the efficiency of enzymatic synthesis for this compound (Alrub et al., 2012); (Basri et al., 2014).

Molecular Structure Analysis

The molecular structure of N-trans-feruloyltyramine amide was characterized using Fourier Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and elemental analysis. These techniques provided detailed insights into the compound's structure, confirming its synthesis and purity (Alrub et al., 2012).

Chemical Reactions and Properties

N-trans-feruloyltyramine exhibits several bioactive properties, including antioxidant, antimicrobial, and anti-inflammatory activities. It modulates cytokine expression in LPS-stimulated RAW 264.7 macrophages by suppressing mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suppression inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), illustrating its potential therapeutic applications (Jiang et al., 2015).

Physical Properties Analysis

The physical properties of N-trans-feruloyltyramine amide, such as solubility and stability, have been analyzed through various methods, including high-performance liquid chromatography (HPLC-UV). A sensitive and specific HPLC-UV method was developed for its quantification, showcasing the compound's stability under different conditions and its ease of detection in complex mixtures (Alrub et al., 2012).

Chemical Properties Analysis

The chemical properties of N-trans-feruloyltyramine amide, including its reactivity and interaction with biological molecules, have been extensively studied. Its ability to inhibit melanogenesis in mouse B16 melanoma cells by downregulating tyrosinase expression is particularly notable, providing insights into its mechanism of action at the molecular level and its potential as a skin lightening agent (Efdi et al., 2007).

Applications De Recherche Scientifique

Specific Scientific Field

Summary of the Application

N-trans-feruloylmethoxytyramine is one of the nine compounds isolated from the roots of Synsepalum dulcificum, a plant species native to West Africa . This compound was found for the first time in this plant .

Methods of Application or Experimental Procedures

The roots of S. dulcificum were extracted repeatedly with methanol at room temperature for 24–48 hours . The methanol extract was dried and evaporated to leave a viscous residue . The residue was placed on a silica gel column and eluted with chloroform gradually enriched with methanol to afford five fractions . N-trans-feruloylmethoxytyramine was obtained from one of these fractions .

Results or Outcomes

N-trans-feruloylmethoxytyramine was successfully isolated from the roots of S. dulcificum .

Application in Anti-inflammatory Research

Specific Scientific Field

Summary of the Application

N-trans-feruloylmethoxytyramine has been found to have anti-inflammatory properties . It was one of the compounds that showed potent inhibition against lipopolysaccharide (LPS)-induced nitric oxide (NO) generation .

Methods of Application or Experimental Procedures

The root bark of Hernandia nymphaeifolia was subjected to chemical analysis to isolate various compounds, including N-trans-feruloylmethoxytyramine . These compounds were then tested for their anti-inflammatory properties .

Results or Outcomes

N-trans-feruloylmethoxytyramine showed potent inhibition with IC50 values ≤ 28.55 μM, against LPS-induced NO generation .

Application in Phytochemistry

Specific Scientific Field

Summary of the Application

N-trans-feruloylmethoxytyramine is one of the compounds isolated from the stems of Cinnamomum reticulatum Hay, a plant species in the Lauraceae family .

Methods of Application or Experimental Procedures

The stems of Cinnamomum reticulatum Hay were subjected to chemical analysis to isolate various compounds, including N-trans-feruloylmethoxytyramine .

Results or Outcomes

N-trans-feruloylmethoxytyramine was successfully isolated from the stems of Cinnamomum reticulatum Hay .

Application in Pharmacology

Specific Scientific Field

Summary of the Application

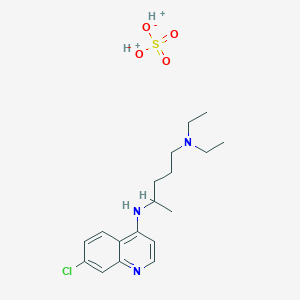

N-trans-feruloylmethoxytyramine has been found to have acetylcholinesterase inhibitory and antioxidant activities .

Methods of Application or Experimental Procedures

Two amides derived from trans-caffeic/ferulic acid and dopamine, including N-trans-feruloylmethoxytyramine, were synthesized and tested for their acetylcholinesterase inhibitory and antioxidant activities .

Results or Outcomes

N-trans-feruloylmethoxytyramine displayed acetylcholinesterase inhibitory activity with an IC50 value of 8.52 μM . It also showed antioxidant activity in in vitro tests .

Application in Phytochemistry

Specific Scientific Field

Summary of the Application

N-trans-feruloylmethoxytyramine is one of the compounds isolated from the stems of Cinnamomum reticulatum Hay, a plant species in the Lauraceae family .

Methods of Application or Experimental Procedures

The stems of Cinnamomum reticulatum Hay were subjected to chemical analysis to isolate various compounds, including N-trans-feruloylmethoxytyramine .

Results or Outcomes

N-trans-feruloylmethoxytyramine was successfully isolated from the stems of Cinnamomum reticulatum Hay .

Application in Pharmacology

Specific Scientific Field

Summary of the Application

N-trans-feruloylmethoxytyramine has been found to have acetylcholinesterase inhibitory and antioxidant activities .

Methods of Application or Experimental Procedures

Two amides derived from trans-caffeic/ferulic acid and dopamine, including N-trans-feruloylmethoxytyramine, were synthesized and characterized . These compounds were then tested for their acetylcholinesterase inhibitory and antioxidant activities .

Results or Outcomes

N-trans-feruloylmethoxytyramine displayed acetylcholinesterase inhibitory activity with an IC50 value of 8.52 μM . It also showed antioxidant activity in in vitro tests .

Safety And Hazards

Propriétés

IUPAC Name |

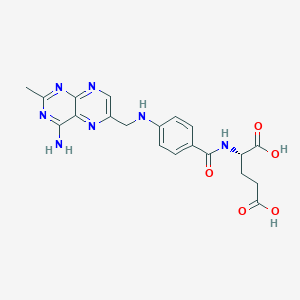

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXBVKANHNUZNL-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304540 | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-trans-feruloylmethoxytyramine | |

CAS RN |

78510-19-7, 83608-86-0 | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78510-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl-3-methoxytyramine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078510197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FERULOYL-3-METHOXYTYRAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693Y4AOA91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

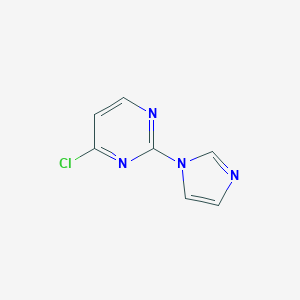

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

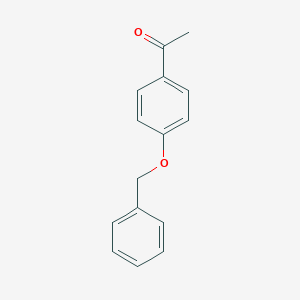

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)

![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)